Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate
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Overview
Description
Tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,2,3,4-tetrahydroisoquinoline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate intermediate.
Step 2: The intermediate is then reacted with methylamine to yield tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Methyl carbamate
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
Tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17(4)13-6-5-12-10-16-8-7-11(12)9-13/h5-6,9,16H,7-8,10H2,1-4H3 |
InChI Key |
LMNFSUDYAKHSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
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